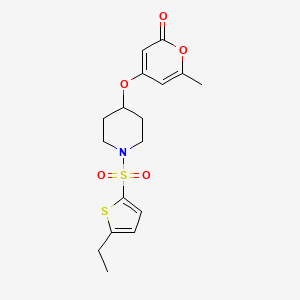
4-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyranone rings are aromatic, which could contribute to the stability of the molecule. The piperidine ring is a common structural motif in many pharmaceuticals .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the sulfonyl group could be involved in substitution or elimination reactions. The ether linkage could potentially be cleaved under acidic conditions. The pyranone ring could undergo addition reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of multiple polar groups (such as the sulfonyl group and the carbonyl group in the pyranone ring) could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
N-Alkylated Arylsulfonamides of (Aryloxy)ethyl Piperidines : A study explored the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to treat complex diseases with a polypharmacological approach. The study identified compounds with potent and selective 5-HT7 receptor antagonist properties, demonstrating antidepressant-like and pro-cognitive properties in vivo, suggesting therapeutic potential for CNS disorders (Canale et al., 2016).
Antibacterial and Antimicrobial Applications
Synthesis and Antimicrobial Activity : A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. Certain compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the potential for further research into their use as antibacterial agents (Mallesha & Mohana, 2014).
Materials Science and Polymer Research
PEDOTPSS in Energy Conversion and Storage Devices
: The review article on poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) highlights its successful application in various energy conversion and storage devices due to its unique properties such as good film-forming ability, optical transparency, electrical conductivity, and stability. It discusses PEDOT:PSS applications in solar cells, supercapacitors, fuel cells, and more, underlining the material's significance in enhancing device performance (Sun et al., 2015).
Direcciones Futuras
Given the interesting structure of this compound and the known biological activity of many piperidine derivatives, it could be worthwhile to investigate the potential applications of this compound in more detail . This could include testing its biological activity, studying its chemical reactivity, and optimizing its synthesis.
Propiedades
IUPAC Name |
4-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S2/c1-3-15-4-5-17(24-15)25(20,21)18-8-6-13(7-9-18)23-14-10-12(2)22-16(19)11-14/h4-5,10-11,13H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZNMVIUAZTTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)
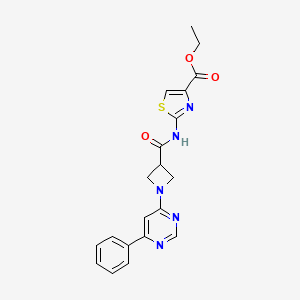


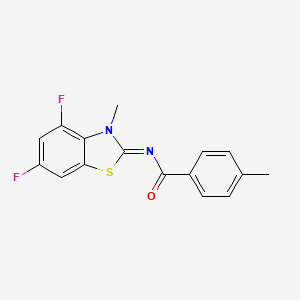
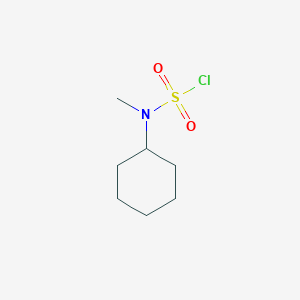
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)


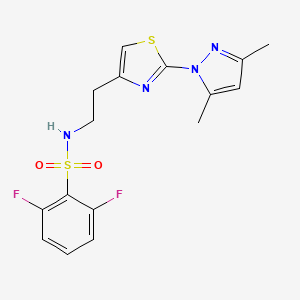
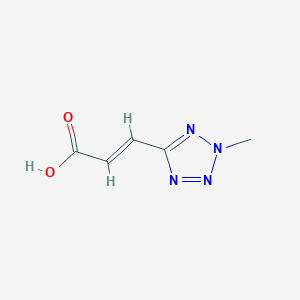
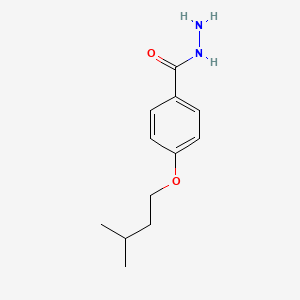
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)